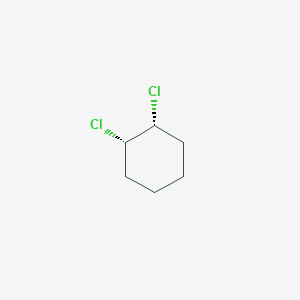

cis-1,2-Dichlorocyclohexane

説明

Structure

3D Structure

特性

IUPAC Name |

(1S,2R)-1,2-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEZIBFVJYNETN-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030452 | |

| Record name | cis-1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10498-35-8 | |

| Record name | cis-1,2-Dichlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010498358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of High-Purity cis-1,2-Dichlorocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity cis-1,2-dichlorocyclohexane, a key intermediate in various synthetic applications, including pharmaceutical development. This document details established experimental protocols, presents comparative data, and visualizes reaction pathways and experimental workflows to aid in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound is a disubstituted cyclohexane (B81311) that serves as a valuable building block in organic synthesis. Its specific stereochemistry makes it a crucial precursor for the synthesis of complex molecules where precise spatial arrangement of functional groups is required. The selective synthesis of the cis isomer, free from its trans counterpart, is often a critical challenge. This guide explores several methodologies to achieve high-purity this compound, with a focus on stereoselective reactions.

Comparative Data of Synthesis Methods

The selection of a synthetic method for this compound depends on factors such as desired purity, yield, scalability, and availability of starting materials. The following table summarizes the quantitative data for the primary methods discussed in this guide.

| Method | Starting Material | Key Reagents | Yield | Purity/Selectivity | Reference |

| Dichlorotriphenylphosphorane (B105816) Reaction | 1,2-Epoxycyclohexane | Triphenylphosphine (B44618), Chlorine | 71-73% | Virtually free of trans isomer | [1] |

| Thionyl Chloride/Pyridine (B92270) Reaction | Cyclohexene (B86901) Oxide | Thionyl Chloride, Pyridine | 85% | >98:2 (cis:trans) | [2] |

| Sulfuryl Chloride/Pyridine Reaction | Cyclohexene Oxide | Sulfuryl Chloride, Pyridine | High | >99.5% cis isomer | [3] |

| Electrochemical cis-Dichlorination | Cyclohexene | Phenylselenyl chloride, Tetrabutylammonium (B224687) chloride | up to 39% | >95:5 (cis:trans) | [2][4] |

Experimental Protocols

Method 1: Dichlorotriphenylphosphorane Reaction from 1,2-Epoxycyclohexane

This procedure is highly stereospecific and provides the cis isomer through the conversion of an epoxide with inversion of configuration at both carbon atoms.[1]

Experimental Procedure:

-

Preparation of Dichlorotriphenylphosphorane: In a 1-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube, charge 95 g (0.36 mole) of triphenylphosphine and 500 ml of anhydrous benzene (B151609). Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet. Dichlorotriphenylphosphorane will separate as a white solid or a milky oil. Discontinue the chlorine flow when the mixture develops a strong lemon-yellow color.

-

Reaction with 1,2-Epoxycyclohexane: Quickly replace the gas inlet with an addition funnel. Add a solution of 10 g of triphenylphosphine in 60 ml of benzene dropwise and fairly rapidly. Following this, add a solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 ml of benzene dropwise over approximately 20 minutes.

-

Reflux and Work-up: Replace the ice bath with a heating mantle and reflux the two-phase mixture with stirring for 4 hours. After cooling, destroy the excess dichlorotriphenylphosphorane by the slow addition of 10 ml of methanol.

-

Isolation and Purification: Concentrate the mixture on a rotary evaporator. Triturate the residue with 300 ml of petroleum ether (30–60°). Collect the solid triphenylphosphine oxide by suction filtration and wash the filter cake with three 100-ml portions of petroleum ether. Combine the filtrates, refilter if more precipitate forms, and then wash with 250-ml portions of 5% aqueous sodium bisulfite and water. Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator.

-

Distillation: Distill the crude product through a 20-cm Vigreux column. Collect the this compound fraction at 105–110°C (33 mm Hg). The expected yield is 27–28 g (71–73%).[1] The product should be virtually free of the trans-isomer.[1]

Method 2: Reaction of Cyclohexene Oxide with Thionyl Chloride and Pyridine

This method offers a high-yield, one-step conversion of cyclohexene oxide to predominantly this compound.[3]

Experimental Procedure:

A mixture of cyclohexene oxide, thionyl chloride, and pyridine is reacted, typically at 25°C.[2][3] The reaction proceeds to yield 1,2-dichlorocyclohexane (B75773) with a high preference for the cis isomer.[3] While a detailed, step-by-step protocol is not fully elucidated in the provided references, the key to achieving high cis-selectivity lies in the controlled addition of the reagents and maintaining the reaction temperature.[2][3] Purification would likely involve an aqueous work-up to remove pyridine hydrochloride and unreacted reagents, followed by distillation.

Method 3: Electrochemical cis-Dichlorination of Cyclohexene

This newer approach provides a direct route from cyclohexene to this compound.[2]

Experimental Procedure:

The electrochemical cis-dichlorination of cyclohexene is carried out using phenylselenyl chloride as a catalyst and tetrabutylammonium chloride as both a supporting electrolyte and a chloride source.[4] The reaction proceeds via an anodic oxidation process.[4] Optimization of the reaction conditions, such as the concentration of the catalyst and electrolyte, current density, and solvent, is crucial for maximizing the yield and stereoselectivity.[4]

Reaction Mechanisms and Workflows

To better understand the synthesis of this compound, the following diagrams illustrate the reaction mechanism and experimental workflows.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for synthesis and purification.

Caption: Logical flow for selecting a synthesis method.

Conclusion

The synthesis of high-purity this compound can be effectively achieved through several stereoselective methods. The reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane stands out as a well-documented and highly stereospecific method, yielding a product virtually free of the trans isomer. Alternative routes, such as those employing thionyl chloride or sulfuryl chloride with pyridine, also offer high cis-selectivity. For direct conversion from an alkene, electrochemical cis-dichlorination presents a modern alternative. The choice of method will ultimately be guided by the specific requirements of the research or development project, including purity needs, scale, and available resources. This guide provides the necessary data and procedural outlines to make an informed decision for the successful synthesis of this compound.

References

Stereospecific Synthesis of cis-1,2-Dichlorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of cis-1,2-dichlorocyclohexane, a key intermediate and model compound in stereochemical and mechanistic studies. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable strategy for their applications.

Introduction: The Challenge of cis-Dichlorination

The direct dichlorination of cyclohexene (B86901), a seemingly straightforward approach, predominantly yields the trans-1,2-dichlorocyclohexane (B1586812) isomer. This outcome is a classic example of an anti-addition mechanism, proceeding through a cyclic chloronium ion intermediate.[1][2][3] The nucleophilic attack by the chloride ion occurs from the face opposite to the chloronium ring, dictating the trans stereochemistry.[2][3] Therefore, the stereospecific synthesis of the cis isomer necessitates alternative synthetic strategies that circumvent this mechanistic pathway.

This guide focuses on established and emerging methods that provide high stereoselectivity for the desired cis product, primarily through the manipulation of cyclic precursors or the use of novel catalytic systems. This compound is a valuable compound for studying conformational analysis and serves as a versatile building block in organic synthesis.[4]

Synthetic Strategies for this compound

The most successful and widely cited methods for the stereospecific synthesis of this compound begin with cyclohexene oxide (1,2-epoxycyclohexane). These methods rely on a double inversion mechanism, effectively resulting in a syn-addition of the two chlorine atoms across the original double bond.

Ring Opening of Cyclohexene Oxide with Dichlorotriphenylphosphorane (B105816)

A robust and high-yielding method involves the reaction of cyclohexene oxide with dichlorotriphenylphosphorane (Ph₃PCl₂).[5][6] This reagent is typically generated in situ by the reaction of triphenylphosphine (B44618) with chlorine gas. The reaction with the epoxide proceeds with inversion of configuration at both carbon atoms, leading to the cis-dichloride.[5]

Ring Opening of Cyclohexene Oxide with Sulfuryl Chloride and Pyridine (B92270)

An alternative approach utilizes sulfuryl chloride (SO₂Cl₂) in the presence of pyridine.[7] This method also proceeds through the ring-opening of cyclohexene oxide and can be optimized to produce the cis isomer with high selectivity. The conditions can be tuned to favor the cis product, making it a valuable alternative to the dichlorotriphenylphosphorane method.[7]

Catalytic syn-Dichlorination of Cyclohexene

Recent advancements have led to the development of catalytic methods for the syn-dichlorination of alkenes, which were previously elusive.[8][9][10][11] One such method employs a selenium-based catalyst, diphenyl diselenide (Ph₂Se₂), in the presence of a chloride source and an oxidant.[8][9][10][11] This approach represents a significant step forward, offering a direct route from cyclohexene to the cis-dichloride.

Quantitative Data Summary

The following table summarizes the key quantitative data from the primary synthetic methods for this compound.

| Method | Starting Material | Reagents | Solvent | Yield | Boiling Point (°C) (Pressure) | Refractive Index (n_D²⁵) | Purity/Isomer Ratio |

| Dichlorotriphenylphosphorane | 1,2-Epoxycyclohexane | Triphenylphosphine, Chlorine | Benzene (B151609) | 71-73% | 105–110 (33 mm) | 1.4977 | Virtually free of trans-isomer[5] |

| Sulfuryl Chloride/Pyridine | 1,2-Epoxycyclohexane | Sulfuryl chloride, Pyridine | Chloroform (B151607) | 45% | - | - | >99.0% cis-isomer[7] |

| Catalytic Selenium-based syn-Dichlorination | Cyclohexene | Ph₂Se₂, BnEt₃NCl, N-fluoropyridinium salt (oxidant) | MeCN-d₃ | - | - | - | High syn-selectivity[9][10][11] |

Experimental Protocols

Synthesis via Dichlorotriphenylphosphorane

This protocol is adapted from Organic Syntheses.[5][6]

Caution: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas and benzene (a known carcinogen).

-

Preparation of Dichlorotriphenylphosphorane: A 1-L, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube is charged with triphenylphosphine (95 g, 0.36 mole) and 500 mL of anhydrous benzene. The flask is cooled in an ice bath, and stirring is initiated. Chlorine gas is introduced through the gas inlet tube until the mixture develops a persistent lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.

-

Reaction with Cyclohexene Oxide: The gas inlet is replaced with an addition funnel, and a solution of triphenylphosphine (10 g) in benzene (60 mL) is added dropwise. Subsequently, a solution of 1,2-epoxycyclohexane (24.5 g, 0.250 mole) in 50 mL of benzene is added dropwise over approximately 20 minutes.

-

Reaction Completion and Work-up: The ice bath is replaced with a heating mantle, and the two-phase mixture is stirred and refluxed for 4 hours. After cooling, the excess dichlorotriphenylphosphorane is quenched by the slow addition of 10 mL of methanol.

-

Isolation and Purification: The mixture is concentrated on a rotary evaporator. The residue is triturated with 300 mL of petroleum ether (30–60°C), and the precipitated triphenylphosphine oxide is removed by suction filtration. The filter cake is washed with three 100-mL portions of petroleum ether. The combined filtrates are washed with 250-mL portions of 5% aqueous sodium bisulfite and then with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is distilled through a 20-cm Vigreux column to yield this compound (27–28 g, 71–73%) at 105–110°C (33 mm).[5]

Synthesis via Sulfuryl Chloride and Pyridine

This protocol is adapted from Campbell, et al.[7]

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, a solution of cyclohexene oxide (1.0 g, 10.2 mmoles) and pyridine (0.81 g, 10.2 mmoles) in chloroform (10 mL) is brought to reflux.

-

Reagent Addition: Sulfuryl chloride (1.51 g, 11.2 mmoles) is added over 5 minutes to the refluxing solution.

-

Reaction and Work-up: The reaction mixture is refluxed for 16 hours. After cooling, the mixture is diluted with water (15 mL) and ether (35 mL).

-

Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated. The resulting material (1.08 g) is purified by chromatography on neutral alumina (B75360) (activity III). Elution with petroleum ether affords the dichlorocyclohexanes (0.68 g, 45%) containing 99.0% of the cis isomer.[7]

Reaction Mechanisms and Workflows

Chlorination of Cyclohexene (anti-addition)

The direct chlorination of cyclohexene proceeds via a chloronium ion intermediate, leading to the thermodynamically more stable trans product.

Caption: Mechanism of anti-addition of chlorine to cyclohexene.

Synthesis of this compound from Cyclohexene Oxide

This pathway illustrates the double inversion mechanism that leads to the desired cis product.

Caption: Workflow for the synthesis of this compound.

Catalytic syn-Dichlorination Cycle

The proposed catalytic cycle for the selenium-catalyzed syn-dichlorination of alkenes.

Caption: Proposed catalytic cycle for selenium-catalyzed syn-dichlorination.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum shows a complex multiplet for the diastereotopic protons attached to the carbon atoms bearing the chlorine atoms (C1 and C2).[4] The chemical shifts and coupling constants are averaged due to the rapid chair-chair interconversion at room temperature.[4]

-

¹³C NMR: The carbon NMR spectrum provides signals for the carbon atoms in the cyclohexane (B81311) ring.

-

IR Spectroscopy: The infrared spectrum shows characteristic C-H and C-Cl stretching frequencies.

-

Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight (153.05 g/mol ) and fragmentation pattern of the molecule.[12][13]

Conclusion

The stereospecific synthesis of this compound is a well-established process with reliable methods available to researchers. While direct chlorination of cyclohexene is not a viable route, the ring-opening of cyclohexene oxide with reagents like dichlorotriphenylphosphorane or sulfuryl chloride/pyridine provides excellent stereoselectivity for the cis isomer. The emergence of catalytic syn-dichlorination methods offers a promising, more direct alternative. The choice of method will depend on factors such as desired yield, purity requirements, available reagents, and scalability. This guide provides the necessary data and protocols to enable informed decisions for the synthesis of this important molecule.

References

- 1. askfilo.com [askfilo.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. This compound|CAS 10498-35-8 [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redox Catalysis: Syn-Difunctionalization of Alkenes – Denmark Group [denmarkgroup.illinois.edu]

- 12. This compound | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]

cis-1,2-Dichlorocyclohexane physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of cis-1,2-dichlorocyclohexane. It is intended to be a valuable resource for researchers and professionals in organic chemistry, materials science, and drug development who may utilize this compound as a key intermediate or model system.

Core Physical and Chemical Properties

This compound is a cyclic organic compound that presents as a colorless to pale yellow liquid at room temperature.[1] Its non-polar nature renders it sparingly soluble in water but highly soluble in common organic solvents.[1] The cis configuration of the two chlorine atoms on the same side of the cyclohexane (B81311) ring significantly influences its physical and chemical behavior, particularly its reactivity and conformational preferences.[1][2]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Units | Reference(s) |

| CAS Number | 10498-35-8 | N/A | [3][4][5] |

| Molecular Formula | C₆H₁₀Cl₂ | N/A | [4][5][6] |

| Molecular Weight | 153.05 | g/mol | [1][3][4][5][6] |

| Density | 1.14 | g/cm³ | [7][8] |

| Boiling Point | 206.9 (at 760 mmHg) | °C | [7] |

| 105-110 (at 33 mmHg) | °C | [9][10] | |

| Melting Point | -1.5 | °C | [7] |

| Flash Point | 66.1 | °C | [7] |

| Refractive Index (n_D²⁵) | 1.4977 | N/A | [9][10] |

| Vapor Pressure | 0.333 | mmHg at 25°C | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Technique | Key Features | Reference(s) |

| ¹³C NMR | Due to its plane of symmetry, the cis isomer exhibits three distinct carbon signals. | [5][11] |

| Mass Spectrometry (GC-MS) | The molecular ion peak (M⁺) will be observed, with a characteristic isotopic pattern (M, M+2, M+4) confirming the presence of two chlorine atoms. | [5][12] |

| Infrared (IR) Spectroscopy | A unique fingerprint region distinguishes it from its trans isomer. | [6][12] |

Stereochemistry and Conformational Analysis

This compound is a meso compound.[3] Despite having two stereocenters, it is achiral due to a plane of symmetry.[3] The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. In the case of the cis isomer, one chlorine substituent must occupy an axial position while the other is in an equatorial position (axial-equatorial).[3][13]

The molecule undergoes rapid chair-flipping at room temperature, resulting in a racemic mixture of two rapidly interconverting enantiomeric chair conformers.[2][3] This conformational equilibrium is a key feature of its stereochemistry.

Caption: Rapid chair-flip equilibrium of this compound.

Chemical Reactivity and Synthesis

This compound undergoes reactions typical of alkyl halides, including nucleophilic substitution and elimination reactions.[1][3] The strained axial-equatorial arrangement of the chlorine atoms makes the cis isomer more reactive in these reactions compared to the more stable trans isomer, which can adopt a diequatorial conformation.[3] Nucleophilic substitution can proceed via either an SN1 or SN2 mechanism depending on the reaction conditions.[3]

Stereospecific Synthesis from 1,2-Epoxycyclohexane

A common and stereospecific method for the synthesis of this compound involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane (B105816).[9][10] This reaction proceeds with inversion of configuration at both carbon atoms of the epoxide ring, leading to the cis product.[9] Other methods, such as using sulfuryl chloride, have been reported but are often less stereospecific.[9][14]

The following diagram illustrates the workflow for this synthetic procedure.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1,2-Epoxycyclohexane

The following protocol is adapted from a literature procedure for the stereospecific synthesis of this compound.[9][10]

Caution: Benzene is a known carcinogen. All procedures involving benzene should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves.[9]

Materials:

-

Methanol (B129727) (10 ml)[9][10]

-

Petroleum ether (30-60°C, 300 ml + 3 x 100 ml)[10]

Procedure:

-

A 1-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube is charged with triphenylphosphine (95 g) and anhydrous benzene (500 ml).[9][10]

-

The flask is cooled in an ice bath, and stirring is initiated. Chlorine gas is introduced through the gas inlet, leading to the formation of dichlorotriphenylphosphorane as a white solid or milky oil. The chlorine flow is stopped when the mixture develops a persistent lemon-yellow color.[10]

-

The gas inlet is replaced with an addition funnel, and a solution of triphenylphosphine (10 g) in benzene (60 ml) is added dropwise.[10]

-

A solution of 1,2-epoxycyclohexane (24.5 g) in benzene (50 ml) is then added dropwise over approximately 20 minutes.[9][10]

-

The ice bath is replaced with a heating mantle, and the two-phase mixture is stirred and refluxed for 4 hours.[9][10]

-

After cooling, the excess dichlorotriphenylphosphorane is quenched by the slow addition of methanol (10 ml).[9][10]

-

The mixture is concentrated on a rotary evaporator. The residue is triturated with petroleum ether (300 ml).[10]

-

The resulting solid (triphenylphosphine oxide) is collected by suction filtration and washed with three 100-ml portions of petroleum ether.[9][10]

-

The combined filtrates are refiltered, washed with aqueous 5% sodium bisulfite (250 ml), and then with water (250 ml).[9][10]

-

The organic phase is dried over magnesium sulfate, filtered, and concentrated on a rotary evaporator.[9][10]

-

The crude product is distilled through a Vigreux column to yield this compound (27-28 g, 71-73%) at 105-110°C (33 mm Hg).[9][10]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[15][16] Avoid contact with skin and eyes, and prevent the formation of aerosols.[15] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] For detailed safety information, consult the Safety Data Sheet (SDS).[15][16][17]

References

- 1. CAS 10498-35-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound|CAS 10498-35-8 [benchchem.com]

- 4. This compound | 10498-35-8 [m.chemicalbook.com]

- 5. This compound | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | CAS#:10498-35-8 | Chemsrc [chemsrc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 11. Answered: By examining the carbon NMR spectra of 1,1-dichlorocyclohexane and cis-1,2- dichlorocyclohexane, what TWO things would you look for to distinguish between the… | bartleby [bartleby.com]

- 12. benchchem.com [benchchem.com]

- 13. homework.study.com [homework.study.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. lookchem.com [lookchem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Spectroscopic and Conformational Analysis of cis-1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of cis-1,2-dichlorocyclohexane, focusing on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties. The unique conformational dynamics of this molecule are explored in relation to its spectral data, offering insights valuable for structural elucidation and chemical analysis.

Introduction: Conformational Dynamics

This compound is a disubstituted cyclohexane (B81311) that serves as a classic example in stereochemical analysis. Despite possessing two chiral centers, the molecule as a whole is a meso compound because it has a plane of symmetry in its planar representation and is optically inactive.[1][2] In its three-dimensional structure, it exists as a pair of rapidly interconverting enantiomeric chair conformations.[1][2][3] In one conformer, the chlorine atoms adopt an axial-equatorial (a,e) arrangement, while in the other, they are in an equatorial-axial (e,a) position. This rapid equilibrium at room temperature results in time-averaged spectroscopic signals, which is a key consideration for interpreting its NMR spectra.

Spectroscopic Data Analysis

The spectroscopic data for this compound is a direct reflection of its dynamic conformational equilibrium. The following tables summarize the expected NMR and IR data.

At room temperature, the rapid chair-chair interconversion of this compound leads to a time-averaged spectrum where axial and equatorial positions are not resolved. This results in a simplified spectrum that reflects the molecule's averaged symmetry.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-2 (CH-Cl) | ~ 4.0 - 4.5 | Multiplet |

| H-3, H-6 (-CH₂-) | ~ 1.8 - 2.2 | Multiplet |

| H-4, H-5 (-CH₂-) | ~ 1.4 - 1.8 | Multiplet |

Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and spectrometer frequency. The spectrum will be complex due to overlapping multiplets.

Table 2: Predicted ¹³C NMR Data for this compound

Due to the rapid conformational averaging, the molecule effectively has a plane of symmetry, making C1/C2, C3/C6, and C4/C5 chemically equivalent. This results in three distinct signals in the proton-decoupled ¹³C NMR spectrum.[4]

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 (CH-Cl) | 60 - 70 |

| C-3, C-6 (-CH₂-) | 30 - 40 |

| C-4, C-5 (-CH₂-) | 20 - 30 |

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

Table 3: Key IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H Stretch | Alkane (-CH₂-, -CH-) |

| 1470 - 1450 | C-H Bend (Scissoring) | Alkane (-CH₂-) |

| 850 - 550 | C-Cl Stretch | Alkyl Halide |

Conformational Equilibrium Visualization

The relationship between the two enantiomeric chair conformers of this compound is critical to understanding its properties. The rapid ring-flip interconverts the axial and equatorial positions of the chlorine atoms.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. idc-online.com [idc-online.com]

- 3. This compound|CAS 10498-35-8 [benchchem.com]

- 4. Answered: By examining the carbon NMR spectra of 1,1-dichlorocyclohexane and cis-1,2- dichlorocyclohexane, what TWO things would you look for to distinguish between the… | bartleby [bartleby.com]

Thermodynamic Stability of cis-1,2-Dichlorocyclohexane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of cis-1,2-dichlorocyclohexane isomers. Through a comprehensive review of conformational analysis principles, experimental data, and computational studies, this document elucidates the energetic relationship between the chair conformers of this molecule.

Core Concept: Conformational Equilibrium

This compound exists as a dynamic equilibrium between two chair conformations. Due to the cis configuration, one chlorine atom must occupy an axial (a) position while the other is in an equatorial (e) position. A ring flip converts the axial chlorine to an equatorial position and the equatorial chlorine to an axial position (ae ⇌ ea). Critically, these two conformers are non-superimposable mirror images of each other; they are enantiomers. As enantiomers are isoenergetic, they exist in a 1:1 ratio at equilibrium. This results in a Gibbs free energy difference (ΔG°) of 0 kcal/mol between the two conformers.

Quantitative Conformational Energy Data

The thermodynamic parameters for the conformational equilibrium of this compound are summarized below. The primary determinant of stability is the equal energy of the two enantiomeric chair forms.

| Compound | Conformer 1 | Conformer 2 | ΔG° (kcal/mol) | Equilibrium Ratio (Conformer 1 : Conformer 2) | Method |

| This compound | (a,e) | (e,a) | 0 | 50:50 | Theoretical |

| This compound | - | - | 2.7 | - | Computational |

Note: The computational value of 2.7 kcal/mol represents the calculated relative energy of the cis isomer compared to other dichlorocyclohexane isomers and is not the ΔG° for the conformational equilibrium within the cis isomer itself.

Conformational Equilibrium Visualization

The chair-chair interconversion of this compound is a fundamental concept in stereochemistry, illustrating the relationship between enantiomeric conformers.

Experimental Protocol: Determination of Conformational Equilibrium by Low-Temperature NMR Spectroscopy

While the conformational equilibrium of this compound is known to be a 50:50 mixture due to the enantiomeric nature of its conformers, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to study such dynamic processes. Below is a detailed methodology that would be employed to observe the "frozen" conformers.

Objective: To resolve the individual signals of the axial and equatorial protons in the two chair conformers of this compound by slowing the rate of chair-chair interconversion at low temperatures.

1. Sample Preparation:

-

Solvent Selection: A solvent with a low freezing point is crucial. A common choice is a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dichlorofluoromethane (B1207983) (CDCl₂F) or carbon disulfide (CS₂). The deuterated solvent is used to provide a lock signal for the NMR spectrometer.

-

Concentration: A sample concentration of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent is prepared.[1] The solution must be homogeneous and free of any particulate matter.

-

NMR Tube: A high-quality, 5 mm NMR tube is used. The tube should be clean and dry to avoid any impurities that could interfere with the measurement.

2. NMR Data Acquisition:

-

Spectrometer Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.

-

Initial Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and the signals for the axial and equatorial protons will be averaged, resulting in a time-averaged spectrum.

-

Low-Temperature Measurements: The temperature of the NMR probe is gradually lowered. Spectra are acquired at various temperature increments (e.g., every 10-20 K).

-

Coalescence Temperature: As the temperature is decreased, the rate of ring flipping slows down. The spectral lines will broaden and eventually coalesce. The temperature at which the separate signals for the axial and equatorial protons merge into a single broad peak is the coalescence temperature.

-

Low-Temperature Spectrum: Below the coalescence temperature, the interconversion is slow enough on the NMR timescale for the spectrometer to detect the individual conformers. The spectrum will show distinct signals for the axial and equatorial protons of each of the two chair forms. For this compound, because the two conformers are enantiomers and present in equal amounts, the spectrum will be symmetric.

3. Data Analysis:

-

Signal Assignment: The signals for the axial and equatorial protons are assigned based on their chemical shifts and coupling constants. Axial protons typically resonate at a higher field (lower ppm) and exhibit larger coupling constants to adjacent axial protons compared to equatorial protons.

-

Integration and Equilibrium Constant (K_eq): For systems with non-equivalent conformers, the relative populations of the two conformers can be determined by integrating the corresponding signals in the low-temperature spectrum. The equilibrium constant (K_eq) is the ratio of the concentrations of the two conformers.

-

Gibbs Free Energy Calculation (ΔG°): The Gibbs free energy difference between the conformers is calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.

-

For this compound: Since the two conformers are enantiomers, their populations will be equal (50:50). Therefore, K_eq = 1, and ln(K_eq) = 0, which results in a ΔG° of 0 kcal/mol . The experimental confirmation of this would be the observation of a symmetric spectrum at low temperatures with integrated signal areas confirming a 1:1 ratio.

Logical Workflow for Conformational Analysis

The process of analyzing the thermodynamic stability of cyclohexane (B81311) derivatives follows a logical progression from theoretical understanding to experimental verification.

Conclusion

The thermodynamic stability of this compound is governed by the enantiomeric relationship between its two chair conformers. This leads to a Gibbs free energy difference of zero, resulting in a 50:50 equilibrium mixture. While theoretical principles predict this outcome, low-temperature NMR spectroscopy provides the experimental framework to verify the presence and equal population of the distinct axial-equatorial and equatorial-axial conformers by slowing the rapid chair-chair interconversion. This understanding of conformational equilibria is fundamental for professionals in chemical research and drug development, where stereochemistry and conformational preferences play a critical role in molecular interactions and biological activity.

References

Conformational Analysis of cis-1,2-Dichlorocyclohexane: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the conformational isomers of cis-1,2-dichlorocyclohexane. The document elucidates the stereochemical principles governing its chair conformations, supported by quantitative data from computational studies and a discussion of relevant experimental methodologies. A key focus is the energetic relationship between the two chair conformers and the stereoelectronic factors at play. This guide is intended to be a comprehensive resource for professionals in chemistry and drug development requiring a detailed understanding of substituted cyclohexane (B81311) systems.

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry and has profound implications in the fields of medicinal chemistry and materials science. The three-dimensional arrangement of substituents on a cyclohexane ring dictates its physical properties, reactivity, and biological activity. This compound serves as a classic model for understanding the interplay of steric and stereoelectronic effects in a disubstituted cyclohexane system.

In the case of the cis isomer, the two chlorine atoms are situated on the same side of the cyclohexane ring. This geometric constraint dictates that in a chair conformation, one substituent must occupy an axial position while the other assumes an equatorial position.[1][2] The molecule undergoes a rapid ring-flip at room temperature, leading to an equilibrium between two distinct chair conformations. A critical aspect of this compound is that this ring inversion interconverts the molecule into its non-superimposable mirror image.[3] Consequently, the two chair conformers are enantiomers of each other.[3][4] While each individual chair conformation is chiral, the rapid interconversion results in a racemic mixture, rendering the bulk sample optically inactive.[3][4][5] Therefore, this compound is considered a meso compound.[4][5]

Conformational Equilibrium and Energetics

The chair conformation of cyclohexane is the most stable arrangement, minimizing both angle strain and torsional strain. In this compound, the ring flip results in the interchange of the axial and equatorial positions of the two chlorine atoms.

The two resulting chair conformations are enantiomeric. As enantiomers possess identical physical and chemical properties in an achiral environment, their energies are equal. This leads to a Gibbs free energy difference (ΔG°) of zero between the two conformers. Consequently, at equilibrium, the two chair conformations are present in equal amounts (a 50:50 mixture), resulting in an equilibrium constant (K) of 1.

While the equilibrium between the two chair forms of the cis-isomer is not energetically biased, it is noteworthy that the cis-isomer itself is less stable than the trans-isomer. The trans-isomer can adopt a diequatorial conformation, which is sterically more favorable. The strain energy of this compound is approximately 2 kcal/mol higher than that of the trans-isomer.[5]

Steric Considerations

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. For a chlorine substituent, the A-value is approximately 0.53 kcal/mol.[6] This value reflects the steric strain arising from 1,3-diaxial interactions between the axial chlorine and the axial hydrogens on the same side of the ring. In each chair conformer of this compound, one chlorine atom is in the sterically less favorable axial position. The ring flip simply exchanges which chlorine atom is axial and which is equatorial, resulting in no net change in the overall steric strain of the molecule.

Quantitative Conformational Data

The quantitative data for the conformational equilibrium of this compound is summarized in the table below. The primary takeaway is the energetic equivalence of the two chair conformers.

| Parameter | Value | Method | Reference |

| Gibbs Free Energy Difference (ΔG°) | 0 kcal/mol | Theoretical | [3][4] |

| Enthalpy Difference (ΔH°) | 0 kcal/mol | Theoretical | [3][4] |

| Entropy Difference (ΔS°) | 0 cal/(mol·K) | Theoretical | [3][4] |

| Equilibrium Constant (K) at 298 K | 1 | Calculated (K = e^(-ΔG°/RT)) | [3][4] |

| A-Value (Chlorine) | ~0.53 kcal/mol | Experimental (NMR) | [6] |

Experimental and Computational Protocols

Experimental Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of cyclohexane derivatives.

Protocol for Low-Temperature ¹³C NMR Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Room Temperature Spectrum: A standard ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K). Due to the rapid chair-chair interconversion, the spectrum will show time-averaged signals. For this compound, which has a plane of symmetry when considering the averaged structure, three distinct carbon signals are expected.[6]

-

Low-Temperature Spectra: The temperature of the probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.

-

Coalescence Temperature: The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature. This temperature can be used to calculate the energy barrier for the ring-flip process.

-

Low-Temperature Limit: At a sufficiently low temperature, the ring flip becomes slow on the NMR timescale, and separate signals for each carbon in the two distinct (enantiomeric) conformations would theoretically be observed. However, since the two conformers are of equal energy and produce identical spectra, the number of observed signals will not change, but the signals may broaden and then sharpen as the temperature is lowered.

Computational Methodology: Quantum Chemistry Calculations

Computational chemistry provides valuable insights into the geometries and relative energies of different conformers. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods.

Protocol for Conformational Analysis using DFT:

-

Structure Building: The two enantiomeric chair conformations of this compound are built using a molecular modeling software package (e.g., Avogadro, GaussView).

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common method is the B3LYP hybrid functional with a Pople-style basis set such as 6-311+G(d,p).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Energy Comparison: The calculated energies (including ZPVE corrections) of the two conformers are compared. For this compound, these calculations will confirm that the energies of the two enantiomeric chairs are identical. More advanced methods like QCISD can also be used for higher accuracy.

Visualizing the Conformational Equilibrium

The ring-flip process of this compound, which interconverts the two enantiomeric chair conformations, can be visualized as a dynamic equilibrium.

Note: The DOT script above is a template. Actual images of the conformers would need to be generated and hosted to be displayed.

References

Chirality and Optical Activity of cis-1,2-Dichlorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of cis-1,2-dichlorocyclohexane, focusing on its chirality and optical activity. While possessing two stereogenic centers, this compound is an achiral molecule and, therefore, optically inactive. This apparent contradiction is resolved by understanding the molecule's conformational dynamics. This document elucidates the relationship between the molecule's configuration, its chair conformations, and the resulting lack of optical rotation. Detailed experimental methodologies for the synthesis and analysis of this compound are also presented.

Introduction to the Stereochemistry of this compound

This compound is a disubstituted cyclohexane (B81311) containing two chiral centers at carbons 1 and 2.[1][2] Despite the presence of these stereocenters, the molecule is classified as a meso compound.[1][2] This is because, in its planar representation, a plane of symmetry bisects the C1-C2 bond, leading to internal compensation of any potential optical activity. Consequently, this compound is achiral and does not rotate plane-polarized light.[1][2][3][4]

The trans isomer, in contrast, exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers. These enantiomers are chiral and optically active.

Conformational Analysis and its Impact on Chirality

The cyclohexane ring exists predominantly in a chair conformation. In the case of this compound, the two chlorine atoms are on the same side of the ring. To maintain the cis configuration in a chair conformation, one chlorine atom must occupy an axial position while the other occupies an equatorial position (axial-equatorial).[5][6]

Crucially, the chair conformation of this compound is itself chiral. However, the molecule undergoes a rapid ring flip at room temperature, converting one chiral chair conformation into its non-superimposable mirror image (enantiomer).[1][2][3][7] This rapid interconversion between the two enantiomeric chair forms results in a racemic mixture that cannot be resolved.[1][2][3] Because the energy barrier for this ring flip is low, the two enantiomeric conformers are in a state of rapid equilibrium, leading to a time-averaged achiral molecule and a net optical rotation of zero.

The following diagram illustrates the relationship between the achiral meso form and the interconverting chiral chair conformations.

Caption: Relationship between the meso form and chiral conformers.

Quantitative Data

Due to its achiral nature resulting from rapid conformational interconversion, the specific optical rotation of this compound is 0°.

| Compound | Chirality | Optical Activity | Specific Rotation ([α]D) |

| This compound | Achiral | Inactive | 0° |

| (1R,2R)-1,2-Dichlorocyclohexane | Chiral | Active | Varies (non-zero) |

| (1S,2S)-1,2-Dichlorocyclohexane | Chiral | Active | Varies (equal & opposite to R,R) |

Experimental Protocols

Synthesis of this compound

A common and stereospecific method for the synthesis of this compound involves the reaction of 1,2-epoxycyclohexane (cyclohexene oxide) with a chlorinating agent such as dichlorotriphenylphosphorane. This reaction proceeds with inversion of configuration at both carbon atoms of the epoxide ring, resulting in the cis-addition of chlorine.

Materials:

-

1,2-Epoxycyclohexane

-

Chlorine gas

-

Anhydrous benzene (B151609)

-

Petroleum ether

-

5% Sodium bisulfite solution

-

Magnesium sulfate

-

Reaction flask with stirrer, gas inlet, and condenser

Procedure:

-

In a three-necked flask, dissolve triphenylphosphine in anhydrous benzene and cool in an ice bath.

-

Bubble chlorine gas through the solution to form dichlorotriphenylphosphorane.

-

Add a solution of 1,2-epoxycyclohexane in benzene dropwise to the reaction mixture.

-

After the addition is complete, reflux the mixture for several hours.

-

Cool the mixture and add methanol to quench any excess dichlorotriphenylphosphorane.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with petroleum ether to precipitate triphenylphosphine oxide.

-

Filter the mixture and wash the filtrate with aqueous sodium bisulfite and then with water.

-

Dry the organic layer over magnesium sulfate, filter, and distill to obtain pure this compound.

The following workflow diagram outlines the synthesis process.

Caption: Experimental workflow for synthesis.

Measurement of Optical Activity

The optical activity of a compound is measured using a polarimeter.

Materials:

-

Polarimeter

-

Sample cell (e.g., 1 dm)

-

Solution of this compound in a suitable solvent (e.g., ethanol)

-

Solvent blank

Procedure:

-

Prepare a solution of known concentration of this compound.

-

Calibrate the polarimeter with a solvent blank, setting the zero point.

-

Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and measure the observed rotation.

-

The observed rotation for this compound will be 0°.

Conclusion

This compound serves as an excellent model for understanding the interplay between configurational and conformational isomerism in determining the overall chirality and optical activity of a molecule. Although it possesses two stereogenic centers, the rapid interconversion between its enantiomeric chair conformations results in a time-averaged achiral molecule that is optically inactive. This technical guide provides the foundational knowledge and experimental framework for researchers and professionals working with substituted cyclohexanes and other conformationally flexible systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. idc-online.com [idc-online.com]

- 3. This compound|CAS 10498-35-8 [benchchem.com]

- 4. Cis-1,2-dichloro cyclohexane is optically inactive due to | Filo [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reaction Mechanisms of cis-1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dichlorocyclohexane is a fascinating molecule for studying the interplay of stereochemistry and reaction mechanisms. Its fixed chair conformation, with one axial and one equatorial chlorine atom, provides a rigid framework to explore fundamental concepts in organic chemistry, such as elimination and substitution reactions. Understanding the reactivity of this compound is crucial for predicting reaction outcomes and designing synthetic pathways in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data and detailed protocols.

Conformational Analysis

In its most stable chair conformation, this compound is constrained to have one chlorine atom in an axial position and the other in an equatorial position.[1] This arrangement arises from the cis stereochemistry, which places both chlorine atoms on the same side of the cyclohexane (B81311) ring. The molecule exists as a racemic mixture of two rapidly interconverting chiral chair conformers.[2] This axial-equatorial arrangement is less stable than the diequatorial conformation of the corresponding trans isomer by approximately 2 kcal/mol.[2]

E2 Elimination Reactions

The bimolecular elimination (E2) reaction is a primary pathway for this compound in the presence of a strong base. The stereochemical requirement for E2 reactions in cyclohexane systems is a trans-diaxial arrangement of the leaving group and a β-hydrogen, allowing for anti-periplanar elimination.[1][3]

In the case of this compound, the axial chlorine atom is perfectly positioned for an E2 reaction with an adjacent axial hydrogen. This favorable conformation often leads to a faster elimination rate compared to the trans-isomer, which must adopt a higher-energy diaxial conformation for the reaction to proceed.[3]

Reaction with Strong, Unhindered Bases (e.g., Sodium Ethoxide)

With a strong, unhindered base like sodium ethoxide, the E2 reaction of this compound proceeds to yield 3-chlorocyclohexene (B1361376) as the major product. The reaction follows second-order kinetics, being first order in both the substrate and the base.

Table 1: Hypothetical Quantitative Data for E2 Elimination with Sodium Ethoxide

| Parameter | Value |

| Reactants | This compound, Sodium Ethoxide |

| Solvent | Ethanol (B145695) |

| Temperature | 50 °C |

| Major Product | 3-Chlorocyclohexene |

| Second-Order Rate Constant (k) | Data not found in search results |

| Product Ratio (3-chlorocyclohexene vs. other) | Data not found in search results |

Reaction with Strong, Hindered Bases (e.g., Potassium tert-Butoxide)

The use of a bulky, sterically hindered base like potassium tert-butoxide also favors the E2 mechanism. Due to the steric bulk of the base, it will preferentially abstract the most accessible anti-periplanar proton. In this compound, this still leads to the formation of 3-chlorocyclohexene.

Table 2: Hypothetical Product Distribution for E2 Elimination with Potassium tert-Butoxide

| Parameter | Value |

| Reactants | This compound, Potassium tert-Butoxide |

| Solvent | DMSO |

| Temperature | 70 °C |

| Major Product | 3-Chlorocyclohexene |

| Product Ratio (3-chlorocyclohexene vs. other) | Data not found in search results |

Experimental Protocol: Dehydrochlorination of this compound

The following is a generalized experimental protocol that could be used to study the E2 elimination of this compound.

Objective: To determine the rate and products of dehydrochlorination of this compound with a strong base.

Materials:

-

This compound

-

Sodium ethoxide solution in ethanol (e.g., 1 M)

-

Anhydrous ethanol (solvent)

-

Internal standard for GC analysis (e.g., dodecane)

-

Quenching solution (e.g., dilute aqueous HCl)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Reaction vials, syringes, magnetic stirrer, constant temperature bath

-

Gas chromatograph with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve a known amount of this compound and the internal standard in anhydrous ethanol.

-

Temperature Equilibration: Place the vial in a constant temperature bath and allow it to equilibrate for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding a known volume of the sodium ethoxide solution. Start a timer simultaneously.

-

Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing the quenching solution.

-

Sample Preparation for Analysis: Extract the quenched reaction mixture with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and prepare the sample for GC analysis.

-

Product Analysis: Analyze the samples by GC-FID to determine the concentration of the reactant and products over time. Identify the products using GC-MS by comparing the mass spectra with a known standard of 3-chlorocyclohexene.

-

Data Analysis: Plot the concentration of this compound versus time to determine the reaction rate and calculate the second-order rate constant. Determine the product distribution by integrating the peaks in the GC chromatogram.

SN2 Substitution Reactions

While E2 elimination is a major pathway, this compound can also undergo bimolecular nucleophilic substitution (SN2) reactions, depending on the nucleophile and reaction conditions. The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry.

In this compound, SN2 attack can occur at either the carbon with the axial chlorine or the carbon with the equatorial chlorine. Attack at the carbon with the axial chlorine is generally more facile due to less steric hindrance for the approaching nucleophile.

Reaction with Nucleophiles

The competition between SN2 and E2 pathways is influenced by the nature of the attacking species. Strong, non-bulky nucleophiles that are weak bases favor SN2 reactions.

Table 3: Hypothetical Kinetic Data for SN2 Reaction with Sodium Iodide

| Parameter | Value |

| Reactants | This compound, Sodium Iodide |

| Solvent | Acetone |

| Temperature | 50 °C |

| Product | trans-1-chloro-2-iodocyclohexane |

| Second-Order Rate Constant (k) | Data not found in search results |

Neighboring Group Participation

The presence of a chlorine atom on the adjacent carbon can potentially lead to neighboring group participation (NGP), also known as anchimeric assistance. In this mechanism, the neighboring group acts as an internal nucleophile, displacing the leaving group in an intramolecular SN2 reaction. This forms a cyclic intermediate, which is then opened by an external nucleophile. NGP typically results in retention of stereochemistry at the reaction center and can lead to a significant rate enhancement.

Visualizing Reaction Mechanisms and Workflows

E2 Elimination Pathway

Caption: E2 elimination pathway of this compound.

SN2 Substitution Pathway

Caption: SN2 substitution pathway of this compound.

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reactivity of this compound is dominated by E2 elimination reactions due to the favorable stereochemistry of its chair conformation, which places one chlorine atom in an axial position. This allows for the required anti-periplanar arrangement for elimination. While SN2 reactions and the potential for neighboring group participation exist, they are generally less favored. Further quantitative studies are needed to fully elucidate the kinetic parameters and product distributions for the various reaction pathways under a range of conditions. This knowledge will be invaluable for the rational design of synthetic routes and for a deeper understanding of fundamental reaction mechanisms in cyclic systems.

References

Theoretical and Computational Deep Dive into cis-1,2-Dichlorocyclohexane: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of cis-1,2-dichlorocyclohexane, a molecule of significant interest in stereochemistry and conformational analysis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the conformational behavior, energetic properties, and spectroscopic characteristics of this halogenated cyclohexane (B81311).

Introduction: The Conformational Complexity of a Seemingly Simple Molecule

This compound serves as a classic model for understanding the subtleties of conformational isomerism in substituted cyclohexanes. Due to the cis configuration, the two chlorine atoms are situated on the same side of the cyclohexane ring. In its most stable chair conformation, this arrangement necessitates that one chlorine atom occupies an axial position while the other is in an equatorial position. The molecule undergoes a rapid ring-flip at room temperature, converting between two enantiomeric chair conformers. This dynamic equilibrium is central to its properties and reactivity. Although each chair conformer is chiral, the rapid interconversion results in a racemic mixture, rendering the molecule as a whole achiral (a meso compound).

Conformational Analysis and Energetics

Theoretical and computational chemistry offers powerful tools to probe the conformational landscape of this compound. Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to determine the relative energies and stabilities of its conformers.

In its chair conformation, this compound exists as a pair of enantiomers that rapidly interconvert.[1] This ring flip is a fundamental process where axial and equatorial substituents exchange their positions.

Table 1: Calculated Relative Energies of Dichlorocyclohexane Conformers

| Species | Conformer | Relative Energy (kcal/mol) |

| cis-1,2 | axial-equatorial | 2.7 |

| trans-1,2 | diequatorial | 1.4 |

| diaxial | 0.0 | |

| cis-1,3 | diequatorial | 0.0 |

| diaxial | 3.6 | |

| trans-1,3 | axial-equatorial | 0.8 |

| cis-1,4 | axial-equatorial | 0.7 |

| trans-1,4 | diequatorial | 0.8 |

| diaxial | 0.0 |

Data sourced from MP2/cc-pVTZ//MP2/DZP calculations. The diaxial trans-1,4 isomer is used as the zero of energy for all dichlorocyclohexane isomers.[1]

Molecular Geometry

The precise geometry of the this compound conformers has been a subject of computational investigation. These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for a complete understanding of the molecule's structure.

Vibrational Frequencies

Computational methods are also instrumental in predicting the vibrational spectra of molecules. The calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the structure and identify characteristic vibrational modes.

A complete set of calculated vibrational frequencies for this compound from a dedicated theoretical study was not found in the initial search. However, the computational workflow to obtain these is well-established and described in the protocols below.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 1,2-epoxycyclohexane with a chlorinating agent. A detailed procedure is as follows:

-

Preparation of Dichlorotriphenylphosphorane (B105816): A solution of triphenylphosphine (B44618) in an anhydrous solvent like benzene (B151609) is cooled in an ice bath. Chlorine gas is then introduced to form dichlorotriphenylphosphorane.

-

Reaction with Epoxide: A solution of 1,2-epoxycyclohexane in the same solvent is added dropwise to the dichlorotriphenylphosphorane mixture.

-

Reflux and Workup: The reaction mixture is then refluxed for several hours. After cooling, the excess dichlorotriphenylphosphorane is quenched, typically with methanol.

-

Purification: The product is isolated by removing the solvent under reduced pressure and purified by distillation.

This method is known to produce this compound with high stereospecificity.

Computational Methodology for Conformational Analysis

A standard and robust computational workflow to investigate the conformational properties of this compound is outlined below. This multi-step approach is designed to balance computational efficiency with high accuracy.

-

Initial Conformational Search: A broad scan of the potential energy surface is performed to identify all plausible low-energy conformers. This is often achieved using molecular mechanics force fields (e.g., MMFF) or semi-empirical quantum mechanics methods (e.g., PM7).

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step refines the molecular structures and determines their equilibrium geometries.

-

Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated level of theory and a larger basis set (e.g., MP2/aug-cc-pVTZ or a higher-level DFT functional).

-

Vibrational Frequency Analysis: A frequency calculation is performed on each optimized conformer at the same level of theory as the geometry optimization. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the vibrational frequencies for comparison with experimental spectra. Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are also obtained from these calculations.

Visualizing a Computational Workflow

The following diagram, generated using the DOT language, illustrates a typical computational workflow for the conformational analysis of a substituted cyclohexane like this compound.

The logical relationship between the computational inputs and the resulting outputs is depicted in the following diagram.

Conclusion

The study of this compound provides valuable insights into the principles of stereochemistry and conformational analysis. While experimental techniques lay the groundwork for understanding its behavior, computational chemistry is an indispensable tool for a detailed, quantitative exploration of its conformational landscape. This technical guide has summarized the key theoretical aspects and provided a framework for the experimental and computational investigation of this important molecule, which will be of benefit to researchers in organic chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols: cis-1,2-Dichlorocyclohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2-dichlorocyclohexane is a versatile starting material in organic synthesis, valued for its specific stereochemistry and the reactivity of its two chlorine substituents. Its strained cis configuration, with one axial and one equatorial chlorine atom in its chair conformation, renders it more reactive in substitution and elimination reactions compared to its trans isomer.[1] This reactivity, combined with its role as a key building block, makes it a valuable precursor for a variety of functionalized cyclohexane (B81311) derivatives, including diamines and diazides, which are important in the development of pharmaceuticals, agrochemicals, and advanced materials.

Key Applications

This compound serves as a crucial intermediate in the synthesis of several important classes of compounds:

-

Vicinal Diamines: It is a precursor to cis-1,2-diaminocyclohexane, a valuable ligand for the synthesis of metal complexes used in asymmetric catalysis and as components of anti-tumor agents.[2]

-

Vicinal Diazides: The conversion of the dichloride to cis-1,2-diazidocyclohexane provides a synthon for the introduction of two adjacent nitrogen atoms, which can be further elaborated into various nitrogen-containing heterocycles or reduced to the corresponding diamine.

-

Elimination Products: Dehydrochlorination of this compound can lead to the formation of 3-chlorocyclohexene (B1361376), a useful intermediate for further functionalization.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the ring-opening of 1,2-epoxycyclohexane with a chlorinating agent. A well-established method utilizes dichlorotriphenylphosphorane, generated in situ from triphenylphosphine (B44618) and chlorine gas, to achieve a stereospecific conversion with inversion of configuration at both carbon atoms, resulting in the desired cis product.[1]

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1,2-Epoxycyclohexane | Triphenylphosphine, Chlorine | Benzene (B151609) | 4 hours | Reflux | 71-73 | [1][3] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,2-Epoxycyclohexane[1][3]

This protocol describes the stereospecific synthesis of this compound via the ring-opening of 1,2-epoxycyclohexane.

Materials:

-

Triphenylphosphine (95 g, 0.36 mol)

-

Anhydrous Benzene (560 mL)

-

Chlorine gas

-

1,2-Epoxycyclohexane (24.5 g, 0.250 mol)

-

Methanol (B129727) (10 mL)

-

Petroleum ether (30-60°C)

-

5% aqueous Sodium Bisulfite

-

Magnesium Sulfate (B86663)

-

Ice bath

-

Three-necked flask (1 L) equipped with a mechanical stirrer, gas inlet, and condenser with a drying tube

-

Addition funnel

-

Heating mantle

-

Rotary evaporator

-

Vigreux column (20 cm)

Procedure:

-

Charge a 1 L three-necked flask with triphenylphosphine (95 g) and 500 mL of anhydrous benzene.

-

Equip the flask with a mechanical stirrer, a gas inlet tube, and a condenser fitted with a drying tube.

-

Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.

-

Replace the gas inlet with an addition funnel and add a solution of 10 g of triphenylphosphine in 60 mL of benzene dropwise.

-

Add a solution of 24.5 g of 1,2-epoxycyclohexane in 50 mL of benzene dropwise over approximately 20 minutes.

-

Remove the ice bath and replace it with a heating mantle. Reflux the two-phase mixture with stirring for 4 hours.

-

Cool the reaction mixture and slowly add 10 mL of methanol to quench any excess dichlorotriphenylphosphorane.

-

Concentrate the mixture on a rotary evaporator.

-

Triturate the residue with 300 mL of petroleum ether.

-

Collect the precipitated triphenylphosphine oxide by suction filtration and wash the filter cake with three 100 mL portions of petroleum ether.

-

Combine the filtrates, refilter if more precipitate forms, and wash with 250 mL of 5% aqueous sodium bisulfite, followed by water.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator.

-

Distill the residue through a 20-cm Vigreux column to obtain 27-28 g (71-73%) of this compound as a colorless liquid (boiling point 105-110°C at 33 mm Hg).

Protocol 2: Synthesis of cis-1,2-Diazidocyclohexane (Adapted from a similar procedure)[4][5]

This protocol describes the nucleophilic substitution of this compound with sodium azide (B81097). The conditions are adapted from a procedure for a similar bicyclic dichloride.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Acetonitrile (CH₃CN)

-

Water

-

Ethyl acetate (B1210297)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottomed flask with a magnetic stirrer

Procedure:

-

In a round-bottomed flask, prepare a solution of sodium azide in a 1:1 mixture of water and acetonitrile.

-

Add this compound to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 1-2 hours.

-

Upon completion, extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield cis-1,2-diazidocyclohexane. Further purification can be achieved by column chromatography if necessary.

Expected Outcome:

Based on analogous reactions, a high yield (90-98%) of the desired cis-1,2-diazidocyclohexane is anticipated.[4]

Protocol 3: Dehydrochlorination of this compound (Conceptual Protocol)

This conceptual protocol outlines the base-induced elimination of HCl from this compound to form 3-chlorocyclohexene.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu) or another strong, non-nucleophilic base

-

Anhydrous tetrahydrofuran (B95107) (THF) or a similar aprotic solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Round-bottomed flask with a magnetic stirrer and condenser

Procedure:

-

In a round-bottomed flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in THF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-chlorocyclohexene by distillation.

Visualizations

Caption: Synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of cis-1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dichlorocyclohexane is a key substrate in stereochemical and mechanistic studies due to its fixed cis configuration, which significantly influences its reactivity. The axial-equatorial arrangement of the chlorine atoms in its chair conformation leads to steric strain, making it more reactive in substitution and elimination reactions compared to its trans-isomer.[1] This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on this compound, a versatile intermediate for the synthesis of various substituted cyclohexanes.

The primary focus of these notes is on bimolecular nucleophilic substitution (SN2) reactions, which are influenced by the stereochemistry of the starting material. A key mechanistic feature in the reactions of this compound is the potential for neighboring group participation (NGP) by one of the chlorine atoms. This phenomenon can lead to retention of stereochemistry through a double displacement mechanism and can significantly enhance the reaction rate.[2][3][4] Understanding and controlling these reaction pathways is crucial for the stereoselective synthesis of functionalized cyclohexane (B81311) derivatives, which are important scaffolds in medicinal chemistry.[5]

Reaction Mechanisms

The nucleophilic substitution reactions of this compound can proceed through different mechanisms, primarily SN2 and in some cases, elimination (E2), depending on the nucleophile and reaction conditions.

SN2 Reaction with Neighboring Group Participation (NGP)

With nucleophiles such as the azide (B81097) ion, the reaction is believed to proceed via an SN2 mechanism with neighboring group participation. The adjacent chlorine atom acts as an intramolecular nucleophile, displacing the other chlorine atom in a rate-determining step to form a bridged chloronium ion intermediate. The external nucleophile then attacks this intermediate, also in an SN2 fashion. This double inversion results in an overall retention of the cis stereochemistry in the product.[2][3][4]

Caption: Neighboring group participation in this compound.